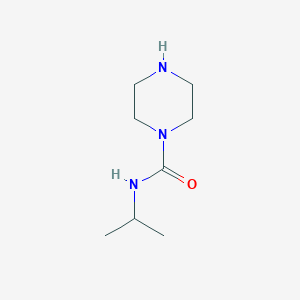

N-Isopropylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-propan-2-ylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-7(2)10-8(12)11-5-3-9-4-6-11/h7,9H,3-6H2,1-2H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRVDRJMXJJPDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587497 |

Source

|

| Record name | N-(Propan-2-yl)piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205116-57-0 |

Source

|

| Record name | N-(Propan-2-yl)piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Isopropylpiperazine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropylpiperazine-1-carboxamide is a disubstituted piperazine derivative of significant interest in medicinal chemistry and drug development. The piperazine core is a ubiquitous scaffold in a multitude of pharmacologically active agents, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability. The addition of an isopropyl-carboxamide moiety at the N-1 position introduces specific steric and electronic features that can modulate target binding and metabolic stability. This technical guide provides a comprehensive overview of the core chemical properties of N-Isopropylpiperazine-1-carboxamide, including its synthesis, purification, analytical characterization, and physicochemical properties. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their application and adaptation of this versatile chemical entity.

Chemical Identity and Physicochemical Properties

N-Isopropylpiperazine-1-carboxamide is a white to yellow solid at room temperature. Its core structure consists of a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. The nitrogen at position 1 is substituted with an N-isopropylcarboxamide group.

Table 1: Core Properties of N-Isopropylpiperazine-1-carboxamide and its Hydrochloride Salt

| Property | N-Isopropylpiperazine-1-carboxamide | N-Isopropylpiperazine-1-carboxamide HCl | Citation(s) |

| CAS Number | 205116-57-0 | 205116-57-0 | [1] |

| Molecular Formula | C₈H₁₇N₃O | C₈H₁₈ClN₃O | [1] |

| Molecular Weight | 171.24 g/mol | 207.70 g/mol | [1] |

| Appearance | - | White to Yellow Solid | |

| Purity | ≥98% | ~95% | [1] |

| Storage | Sealed in dry, 2-8°C | - | [1] |

Table 2: Computational Chemistry Data for N-Isopropylpiperazine-1-carboxamide

| Parameter | Value | Citation(s) |

| Topological Polar Surface Area (TPSA) | 44.37 Ų | [1] |

| LogP (octanol-water partition coefficient) | 0.0096 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis of N-Isopropylpiperazine-1-carboxamide

The synthesis of N-Isopropylpiperazine-1-carboxamide is most efficiently achieved through the nucleophilic addition of a monosubstituted piperazine to an isocyanate. This approach is favored for its high yield and selectivity.

Recommended Synthetic Workflow

The primary and most direct route to N-Isopropylpiperazine-1-carboxamide involves the reaction of 1-isopropylpiperazine with a source of the carboxamide group. The use of an isocyanate is a common and effective method.

Caption: General workflow for the synthesis of N-Isopropylpiperazine-1-carboxamide.

Step-by-Step Experimental Protocol

This protocol outlines the synthesis from the precursor 1-isopropylpiperazine.

Materials:

-

1-Isopropylpiperazine

-

Potassium cyanate (KOCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Water

-

Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-isopropylpiperazine (1.0 eq) in a mixture of toluene and water.

-

Acidification: Slowly add concentrated hydrochloric acid (1.1 eq) to the stirred solution. This protonates the more basic nitrogen of the piperazine, directing the subsequent reaction to the desired nitrogen.

-

Addition of Cyanate: Add potassium cyanate (1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully basify the aqueous layer with a 2M NaOH solution until a pH of >10 is reached.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield N-Isopropylpiperazine-1-carboxamide as a solid.[2]

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of N-Isopropylpiperazine-1-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR):

-

Isopropyl Group: A doublet for the two methyl groups (CH₃) and a septet for the methine proton (CH).

-

Piperazine Ring: Two distinct sets of multiplets for the four methylene groups (CH₂). The protons on the carbons adjacent to the carboxamide nitrogen will be deshielded compared to those adjacent to the secondary amine.

-

Amine and Amide Protons: A broad singlet for the secondary amine proton (NH) and a doublet for the amide proton (NH), which may exchange with D₂O.

¹³C NMR (Carbon NMR):

-

Isopropyl Group: Two signals, one for the methyl carbons and one for the methine carbon.

-

Piperazine Ring: Two signals for the methylene carbons, with the carbons adjacent to the carboxamide being downfield.[3][4]

-

Carbonyl Carbon: A characteristic signal in the downfield region (typically ~155-165 ppm) for the amide carbonyl carbon.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

-

N-H Stretching (Amine): A moderate absorption band around 3300-3500 cm⁻¹.

-

N-H Stretching (Amide): A moderate, sharp absorption band around 3300 cm⁻¹.

-

C-H Stretching (Aliphatic): Strong absorption bands in the 2850-3000 cm⁻¹ region.

-

C=O Stretching (Amide): A strong, sharp absorption band around 1640-1680 cm⁻¹ (Amide I band).

-

N-H Bending (Amide): A moderate absorption band around 1550 cm⁻¹ (Amide II band).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the compound (171.24 m/z).

-

Major Fragments:

-

Loss of the isopropyl group.

-

Cleavage of the piperazine ring.

-

Loss of the carboxamide group.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of N-Isopropylpiperazine-1-carboxamide. A reversed-phase method with UV detection is suitable.

Suggested HPLC Method:

-

Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid or ammonium acetate).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 210 nm).

-

Column Temperature: 30-40 °C.

This method can be optimized by adjusting the gradient, flow rate, and mobile phase composition to achieve optimal separation of the main compound from any impurities.

Reactivity and Stability

-

Basicity: The secondary amine in the piperazine ring is basic and will react with acids to form salts. The pKa of the protonated secondary amine is expected to be in the range of 8-9.

-

Nucleophilicity: The secondary amine is a good nucleophile and can participate in reactions such as alkylation, acylation, and Michael additions.

-

Stability: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions at elevated temperatures. The compound should be stored in a cool, dry place to prevent degradation.

Applications in Drug Development

The N-Isopropylpiperazine-1-carboxamide scaffold is a valuable building block in the design of new therapeutic agents. The piperazine moiety can improve the aqueous solubility and oral bioavailability of a drug candidate. The N-isopropylcarboxamide group provides a handle for further chemical modification and can influence the binding affinity and selectivity of the molecule for its biological target. Derivatives of piperazine-1-carboxamide have been investigated for a range of biological activities, including antifungal and other therapeutic areas.[6]

Conclusion

N-Isopropylpiperazine-1-carboxamide is a synthetically accessible and versatile chemical building block with favorable physicochemical properties for drug development. This guide provides a comprehensive overview of its synthesis, purification, and analytical characterization, offering a solid foundation for researchers and scientists working with this compound. The detailed protocols and interpretation of analytical data are intended to facilitate its effective use in the discovery and development of new medicines.

References

-

A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. (2022, April 15). LCGC North America. [Link]

- Bambeke, F., et al. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem, 4(10), 1714-1721.

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

Chemguide. interpreting infra-red spectra. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

Christensen, J. B. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

-

Durham University. 13 Carbon NMR. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

- Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021(10), 106-111.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 135489025, N-isopropylpiperazine-1-carboxamide. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

PrepChem.com. Synthesis of piperidine-1-carboxamide. [Link]

-

ResearchGate. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. [Link]

-

ResearchGate. (2012, July 4). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. [Link]

-

University of Delhi. 13C NMR spectroscopy. [Link]

-

University of Washington. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

- van der Horst, E., et al. (2017). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. Molecules, 22(7), 1146.

- Wanner, M. J., & Koomen, G. J. (1986). A simple synthesis of N-alkylpiperazines. Synthesis, 1986(4), 337-339.

Sources

- 1. chemscene.com [chemscene.com]

- 2. N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13Carbon NMR [chem.ch.huji.ac.il]

- 4. bhu.ac.in [bhu.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Isopropylpiperazine-1-carboxamide (CAS 205116-57-0): A Strategic Pharmacophore in Kinase and Lipase Inhibitor Design

Executive Summary

In the realm of modern medicinal chemistry, the strategic selection of molecular fragments dictates the trajectory of lead optimization. N-Isopropylpiperazine-1-carboxamide (CAS 205116-57-0) has emerged not merely as a structural linker, but as a dynamic pharmacophore capable of driving Lipophilic Ligand Efficiency (LipE) across multiple target classes. By combining a rigid hydrogen-bonding urea network with a sterically demanding lipophilic shield, this fragment is highly effective in displacing ordered water molecules within target binding pockets. This technical guide explores the physicochemical rationale, self-validating synthetic methodologies, and field-proven applications of this critical building block in the development of kinase and lipase inhibitors.

Structural Rationale & Physicochemical Profile

The utility of CAS 205116-57-0 lies in its tripartite structure:

-

The Piperazine Ring: Provides a basic nitrogen handle that can be protonated to improve aqueous solubility or utilized as a nucleophile for SNAr and Buchwald-Hartwig cross-coupling reactions.

-

The Carboxamide (Urea) Moiety: Acts as a rigid, planar hydrogen-bond donor/acceptor system, critical for anchoring inhibitors to enzyme hinge regions.

-

The Isopropyl Group: Occupies localized hydrophobic pockets. Unlike a linear n-propyl chain, the branched isopropyl group imparts steric hindrance at the alpha-carbon. This restricts bond rotation (lowering the entropic penalty of binding) and shields the molecule from rapid cytochrome P450-mediated oxidative metabolism.

Table 1: Physicochemical and Pharmacokinetic Profile of CAS 205116-57-0

| Parameter | Value | Pharmacological Significance |

| CAS Number | 205116-57-0 | Standard chemical identifier. |

| Molecular Formula | C8H17N3O | Provides a low-molecular-weight starting point for fragment-based drug design. |

| Molecular Weight | 171.24 g/mol | Leaves >300 Da of "budget" for lead optimization before hitting Lipinski's limit[1]. |

| SMILES | CC(C)NC(=O)N1CCNCC1 | Enables in silico docking and structural modeling[1]. |

| H-Bond Donors | 2 (Secondary Amines) | Facilitates key interactions with target kinase hinge regions. |

| H-Bond Acceptors | 3 (N, N, O) | Enhances aqueous solubility and target binding affinity. |

| Physical Form | White to Yellow Solid | Stable for long-term benchtop storage under standard conditions. |

Self-Validating Synthetic Methodologies

To integrate this pharmacophore into a drug scaffold, medicinal chemists must first synthesize the fragment with absolute regioselectivity. The following protocol outlines a self-validating system for the synthesis of N-isopropylpiperazine-1-carboxamide, ensuring high atom economy and quantitative yields.

Table 2: Reagent Stoichiometry and Causality for Regioselective Synthesis

| Reagent | Equivalents | Function | Mechanistic Causality |

| tert-Butyl piperazine-1-carboxylate | 1.0 | Starting Material | Boc-protection ensures regioselective reaction exclusively at the secondary amine. |

| Isopropyl Isocyanate | 1.05 | Electrophile | Direct urea formation without coupling agents; slight excess ensures complete conversion[2]. |

| Anhydrous DCM | Solvent | Reaction Medium | Prevents premature hydrolysis of the moisture-sensitive isocyanate. |

| Trifluoroacetic Acid (TFA) | Excess | Deprotecting Agent | Selectively cleaves the Boc group; driven by irreversible gas evolution[3]. |

Protocol: Regioselective Synthesis and Isolation

Note: This workflow is designed as a self-validating system where physical observations directly correlate with reaction completion.

-

Reagent Preparation: Dissolve 1.0 eq of tert-butyl piperazine-1-carboxylate in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Causality: Anhydrous conditions are mandatory to prevent the isocyanate from reacting with water to form an unstable carbamic acid, which would spontaneously decarboxylate into an unwanted primary amine.

-

-

Electrophilic Addition: Cool the solution to 0°C using an ice bath. Dropwise add 1.05 eq of isopropyl isocyanate.

-

Causality: Cooling controls the exothermic nucleophilic attack. The secondary amine's attack on the isocyanate carbon is highly favored, creating the stable urea linkage without the need for coupling reagents (e.g., HATU or EDC).

-

-

Urea Formation: Remove the ice bath and stir the mixture at room temperature for 3 hours.

-

Self-Validating Deprotection: Add trifluoroacetic acid (TFA) to the reaction mixture (1:1 v/v ratio with DCM). Stir at room temperature.

-

Causality & Validation: TFA selectively cleaves the tert-butyl ester. This step is self-validating because the reaction is thermodynamically driven to completion by the irreversible evolution of isobutylene and carbon dioxide gases[3]. When effervescence ceases, the deprotection is complete, eliminating the need for premature LC-MS sampling.

-

-

Free-Basing and Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the resulting salt with 1N NaOH to pH > 10, and extract with ethyl acetate. Dry over Na2SO4 and evaporate to yield the free base (CAS 205116-57-0).

-

Causality: Neutralization converts the TFA salt back to the free amine, making it soluble in the organic phase for clean extraction, preparing it for subsequent cross-coupling reactions.

-

Caption: Synthetic workflow for generating and grafting CAS 205116-57-0 into drug scaffolds.

Application in Drug Discovery: Case Studies

The integration of CAS 205116-57-0 into diverse molecular scaffolds has yielded potent inhibitors across multiple therapeutic areas.

Case Study 1: Pantothenate Kinase 3 (PANK3) Modulators

Pantothenate kinase (PANK) is the critical regulator of intracellular Coenzyme A (CoA) levels, making it a prime target for metabolic and neurological disorders. In the optimization of PANK3 modulators, the grafting of CAS 205116-57-0 onto a pyridazine core resulted in a massive gain in Lipophilic Ligand Efficiency (LipE)[3],[4].

-

Mechanistic Insight: X-ray crystallography reveals that the carboxamide moiety provides a critical bidentate hydrogen-bonding network with the R306' residue of the PANK3 enzyme[4]. Simultaneously, the isopropyl group perfectly fills a localized hydrophobic pocket, displacing high-energy water molecules without adding excessive molecular weight.

Caption: Mechanism of PANK3 inhibition by N-isopropylpiperazine-1-carboxamide derivatives.

Case Study 2: RET Kinase & MAGL Inhibitors

Beyond PANK3, this fragment has demonstrated remarkable versatility:

-

RET Kinase Inhibitors: CAS 205116-57-0 has been successfully grafted onto substituted pyrazolo[1,5-a]pyridine scaffolds. The resulting compounds act as potent inhibitors of RET kinase, utilized in targeting proliferative diseases and preventing metastasis in specific cancers[5]. The piperazine ring enhances the solubility of the otherwise flat, hydrophobic pyrazolopyridine core.

-

Monoacylglycerol Lipase (MAGL) Inhibitors: In the pursuit of treatments for neurodegenerative disorders, anxiety, and pain, this fragment has been incorporated into MAGL inhibitors[6]. The urea linkage mimics the transition state of the lipase's natural substrate, while the isopropyl group ensures optimal residence time within the lipid-binding channel.

-

Bromodomain Modulators: The fragment has also been utilized in the synthesis of cyclic amine-based bromodomain inhibitors, highlighting its capacity to disrupt complex protein-protein interactions in autoimmune and cardiovascular diseases[7].

Conclusion

N-Isopropylpiperazine-1-carboxamide (CAS 205116-57-0) is a masterclass in fragment-based drug design. By offering a self-validating synthetic pathway, a tunable basic center, and a highly optimized urea-isopropyl network for bidentate hydrogen bonding, it allows medicinal chemists to rapidly optimize LipE. Whether targeting the ATP-binding cleft of kinases or the hydrophobic channels of lipases, this pharmacophore remains a highly reliable tool in the modern drug discovery arsenal.

References

-

[3] /[4] Title: LipE guided discovery of isopropylphenyl pyridazines as pantothenate kinase modulators Source: Bioorganic & Medicinal Chemistry / NIH URL: [Link]

-

[7] Title: US9073878B2 - Cyclic amines as bromodomain inhibitors Source: Google Patents URL:

-

[5] Title: WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors Source: Google Patents URL:

-

[2] Title: US20090209536A1 - Aminoquinazoline cannabinoid receptor modulators for treatment of disease Source: Google Patents URL:

-

[6] Title: US20240294514A1 - Small molecules as monoacylglycerol lipase (magl) inhibitors, compositions and use thereof Source: Google Patents URL:

Sources

- 1. chemscene.com [chemscene.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. LipE guided discovery of isopropylphenyl pyridazines as pantothenate kinase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors - Google Patents [patents.google.com]

- 6. US20240294514A1 - Small molecules as monoacylglycerol lipase (magl) inhibitors, compositions and use thereof - Google Patents [patents.google.com]

- 7. US9073878B2 - Cyclic amines as bromodomain inhibitors - Google Patents [patents.google.com]

Solvation Dynamics and Assay Integration of N-Isopropylpiperazine-1-carboxamide in Dimethyl Sulfoxide (DMSO)

Executive Summary

In contemporary medicinal chemistry, the piperazine urea scaffold is a highly privileged structure. Specifically, N-isopropylpiperazine-1-carboxamide (CAS: 205116-57-0)[1] has emerged as a critical building block in the development of targeted therapeutics, including[2], [3], and [4].

A persistent bottleneck in high-throughput screening (HTS) is the erratic solubility of early-stage hits. Initial screening hits often suffer from poor aqueous and organic solubility, leading to flat structure-activity relationships (SAR)[2]. By integrating the N-isopropylpiperazine-1-carboxamide moiety, researchers have successfully utilized Lipophilic Ligand Efficiency (LipE) guided optimization (targeting MW < 350 and LipE > 2) to drastically improve biophysical properties and solubility profiles[2].

This whitepaper provides a comprehensive, self-validating framework for understanding and quantifying the solubility of N-isopropylpiperazine-1-carboxamide in Dimethyl Sulfoxide (DMSO)—the universal solvent for HTS library storage.

Physicochemical Profiling & Solvation Thermodynamics

To predict how N-isopropylpiperazine-1-carboxamide behaves in DMSO, we must first analyze its physicochemical properties. The molecule features a secondary amine (piperazine ring), a carboxamide group, and a lipophilic isopropyl chain.

Table 1: Physicochemical Properties

| Parameter | Value | Source / Impact on Solvation |

| Chemical Name | N-isopropylpiperazine-1-carboxamide | Standard IUPAC nomenclature |

| CAS Number | 205116-57-0 (Free Base) | [1] |

| CAS Number (HCl Salt) | 1258651-80-7 | [5] |

| Molecular Formula | C₈H₁₇N₃O | [1] |

| Molecular Weight | 171.24 g/mol | Optimal for fragment-based design (MW < 350)[2] |

| SMILES | CC(C)NC(=O)N1CCNCC1 | [1] |

| H-Bond Donors | 2 (Amide NH, Piperazine NH) | Facilitates strong dipole interactions with DMSO |

| H-Bond Acceptors | 2 (Carbonyl O, Piperazine N) | Enhances aqueous solubility post-DMSO dilution |

Thermodynamic Causality in DMSO

DMSO is a polar aprotic solvent with a high dielectric constant ( ϵ≈47 ) and a strong dipole moment. The solvation of N-isopropylpiperazine-1-carboxamide in DMSO is thermodynamically favorable due to:

-

Hydrogen Bonding: The highly polarized S=O bond of DMSO acts as an aggressive hydrogen bond acceptor, interacting strongly with the two H-bond donors (NH groups) on the carboxamide and piperazine rings.

-

Hydrophobic Solvation: The methyl groups of DMSO form induced-dipole interactions with the isopropyl chain of the compound, stabilizing the lipophilic domain.

LipE-guided structural optimization utilizing the piperazine carboxamide scaffold.

Self-Validating Experimental Protocol: DMSO Solubility

In drug discovery, assuming a compound is fully dissolved based on visual inspection is a critical failure point. Sub-visual micro-precipitates can lead to inaccurate dosing and false negatives in biological assays[3].

The following methodology is designed as a self-validating system . Each step contains an inherent quality control check to ensure absolute data integrity.

Step-by-Step Methodology

Step 1: Gravimetric Dosing

-

Action: Weigh exactly 1.71 mg of N-isopropylpiperazine-1-carboxamide (free base) into a low-binding amber glass vial.

-

Causality: Volumetric dosing of powders is highly inaccurate due to variable bulk densities. Gravimetric dosing ensures the exact calculation of molarity (Target: 10 mM stock).

Step 2: Addition of Anhydrous DMSO

-

Action: Add 1.0 mL of anhydrous, argon-purged DMSO (≥99.9% purity) to the vial inside a controlled low-humidity environment.

-

Causality: DMSO is notoriously hygroscopic. Atmospheric water absorption decreases the mole fraction of DMSO, drastically reducing the solubility of lipophilic compounds and causing premature precipitation. Argon purging prevents oxidative degradation.

Step 3: Mechanical Disruption

-

Action: Subject the vial to vortexing for 60 seconds, followed by water-bath sonication at 25°C for 5 minutes.

-

Causality: Mechanical agitation provides the activation energy required to disrupt the crystalline lattice of the solid compound, accelerating the kinetic dissolution process to reach thermodynamic equilibrium faster.

Step 4: Nephelometric Screening (Self-Validation 1)

-

Action: Transfer an aliquot to a nephelometer and measure light scattering. A reading of < 10 NTU (Nephelometric Turbidity Units) indicates a clear solution.

-

Causality: Human visual inspection is subjective and fails to detect micro-precipitates. Nephelometry provides an objective, quantitative metric for turbidity, ensuring no solid particles remain in suspension.

Step 5: HPLC-UV Quantification (Self-Validation 2)

-

Action: Centrifuge the sample at 10,000 x g for 15 minutes. Analyze the supernatant via HPLC-UV against a known standard curve.

-

Causality: This closes the validation loop. If the calculated concentration from the HPLC peak area matches the theoretical 10 mM gravimetric concentration, it proves complete dissolution and confirms that the compound has not degraded in the solvent.

Self-validating workflow for determining kinetic and thermodynamic DMSO solubility limits.

Downstream Implications in Drug Discovery

The solubility of N-isopropylpiperazine-1-carboxamide directly dictates its utility in downstream biological assays.

When researchers optimized initial PANK3 hits, they noted that poor solubility hindered X-ray crystallography efforts[2]. By incorporating highly soluble scaffolds like piperazine carboxamides, they achieved stock concentrations high enough to enable the determination of X-ray structures of inhibitors bound to the PANK3•AMPPNP•Mg2+ complex[2].

Table 2: Assay Tolerance and DMSO Dilution Limits

| Assay Type | Max Tolerated DMSO (%) | Required Stock Concentration | Solvation Status |

| Biochemical Kinase Assay (e.g., RET) | 1.0% - 2.0%[3] | 1 mM - 10 mM | Fully Soluble |

| Cell-Based Viability Assays | ≤ 0.5% | 10 mM - 20 mM | Fully Soluble |

| Protein Crystallography (Soaking) | 5.0% - 10.0% | > 50 mM | Near Saturation (Requires Nephelometry) |

Note: The hydrochloride salt variant (CAS: 1258651-80-7)[5] will exhibit different solvation kinetics in pure DMSO compared to the free base. For pure aprotic DMSO stocks, the free base is generally preferred to prevent pH-shift artifacts upon dilution into unbuffered aqueous systems.

References

- ChemScene Product Catalog - 205116-57-0 | N-isopropylpiperazine-1-carboxamide. Verified chemical properties and SMILES data.[URL: https://www.chemscene.com/N-isopropylpiperazine-1-carboxamide.html]

- ChemScene Product Catalog - 1258651-80-7 | N-isopropylpiperazine-1-carboxamide hydrochloride.[URL: https://www.chemscene.com/N-isopropylpiperazine-1-carboxamide-hydrochloride.html]

- National Institutes of Health (NIH) / PubMed Central - LipE Guided Discovery of Isopropylphenyl Pyridazines as Pantothenate Kinase Modulators. Details the LipE optimization and solubility improvements of PANK3 inhibitors.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7606346/]

- Google Patents (WO2017011776A1) - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. Details the use of the scaffold in RET kinase assay preparations.[URL: https://patents.google.

- Google Patents (US9073878B2) - Cyclic amines as bromodomain inhibitors. Details the synthesis and application of piperazine carboxamides in epigenetic targeting.[URL: https://patents.google.

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors - Google Patents [patents.google.com]

- 4. US9073878B2 - Cyclic amines as bromodomain inhibitors - Google Patents [patents.google.com]

- 5. chemscene.com [chemscene.com]

Mechanism of Action of Piperazine Carboxamide Derivatives

An In-depth Technical Guide to the

Introduction: The Piperazine Carboxamide Scaffold - A Nexus of Therapeutic Diversity

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a quintessential "privileged scaffold" in medicinal chemistry. Its unique stereoelectronic properties, synthetic tractability, and ability to improve pharmacokinetic profiles have made it a cornerstone in the design of a multitude of therapeutic agents.[1][2] When functionalized with a carboxamide moiety, the resulting piperazine carboxamide derivatives exhibit an extraordinary range of pharmacological activities, capable of interacting with a diverse set of biological targets. This versatility stems from the scaffold's ability to present various pharmacophoric elements in precise three-dimensional orientations, allowing for fine-tuning of target affinity, selectivity, and functional activity.

This technical guide provides an in-depth exploration of the primary mechanisms of action for various classes of piperazine carboxamide derivatives. We will dissect their interactions with key molecular targets, delineate the signaling pathways they modulate, and provide detailed experimental workflows for their characterization. The narrative is structured not by a rigid template, but by the distinct biological systems these compounds influence, reflecting their broad therapeutic potential in neuropsychiatry, oncology, and beyond.

Part 1: Mechanisms in Neuropsychiatry and Neuromodulation

Piperazine carboxamide derivatives have been extensively developed for their effects on the central nervous system (CNS). Their mechanisms often converge on the modulation of key neurotransmitter and neuromodulatory systems, including the endocannabinoid, dopaminergic, and serotonergic systems.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

A prominent mechanism for a significant class of piperazine carboxamides is the inhibition of Fatty Acid Amide Hydrolase (FAAH).[3] FAAH is the primary enzyme responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA).[4] By inhibiting FAAH, these compounds elevate the levels of endogenous cannabinoids, thereby enhancing their analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4][5]

Causality of Mechanism: The piperazine carboxamide scaffold can be designed to interact with the catalytic triad (Ser241, Ser217, Lys142) within the FAAH active site.[4][6] The interaction can be either reversible or irreversible. In many potent inhibitors, the enzyme hydrolyzes the amide bond of the compound, leading to the formation of a stable, covalent enzyme-inhibitor adduct that inactivates the enzyme.[4] This covalent modification provides a prolonged duration of action. The piperidine/piperazine moiety is thought to position the carboxamide group optimally for nucleophilic attack by the catalytic serine (Ser241).[4]

Experimental Workflow: Characterizing FAAH Inhibition

The validation of a compound as an FAAH inhibitor requires a multi-step approach, moving from in vitro enzymatic assays to cellular and in vivo models.

Step 1: Primary Screening - In Vitro FAAH Activity Assay

-

Principle: To measure the direct inhibitory effect of the compound on purified FAAH enzyme activity. A common method involves using a fluorogenic substrate or quantifying the breakdown of anandamide.

-

Protocol:

-

Recombinant human or rat FAAH is incubated in an appropriate buffer system.

-

The piperazine carboxamide derivative (test compound) is added at various concentrations.

-

A known FAAH substrate (e.g., anandamide) is added to initiate the reaction.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The reaction is terminated, and the product (e.g., arachidonic acid) is quantified using methods like liquid chromatography-mass spectrometry (LC-MS) or a coupled enzymatic assay that produces a fluorescent signal.

-

The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

-

-

Rationale: This initial screen confirms direct target engagement and provides a quantitative measure of potency (IC50). It is a rapid and cost-effective method for screening large numbers of compounds.

Step 2: Cellular Target Engagement

-

Principle: To confirm that the compound can cross the cell membrane and inhibit FAAH in a cellular context, thereby increasing endogenous anandamide levels.

-

Protocol:

-

Culture a relevant cell line (e.g., neuroblastoma cells) that expresses FAAH.

-

Treat the cells with the test compound for a specified duration.

-

Lyse the cells and measure the levels of endogenous anandamide using LC-MS.

-

A significant increase in anandamide levels compared to vehicle-treated controls indicates cellular FAAH inhibition.

-

-

Rationale: This step validates that the compound is cell-permeable and effective in a more biologically complex environment than a simple enzymatic assay.

Visualization: FAAH Inhibition Pathway

Caption: FAAH inhibition by piperazine carboxamides prevents anandamide breakdown, increasing its availability to activate CB1 receptors.

Modulation of Cannabinoid Receptors (CB1/CB2)

In contrast to enhancing endocannabinoid tone, another major class of piperazine carboxamides acts as direct antagonists or inverse agonists at cannabinoid receptors, particularly the CB1 receptor.[7][8] The CB1 receptor is highly expressed in the CNS and periphery and is implicated in appetite, metabolism, and pain sensation.[9] CB1 antagonists, such as the pyrazole carboxamide rimonabant, were developed to treat obesity by modulating food intake.[7][10] Piperazine-based derivatives have been explored as alternatives with potentially different side-effect profiles or improved peripheral selectivity.[8]

Causality of Mechanism: These derivatives are designed to bind to the orthosteric site of the CB1 receptor, preventing the binding of endogenous agonists like anandamide or synthetic agonists. As antagonists, they block receptor activation. As inverse agonists, they go a step further by reducing the receptor's basal (constitutive) activity. The structure-activity relationship (SAR) studies focus on substitutions on the piperazine and carboxamide moieties to optimize binding affinity (Ki) and selectivity over the CB2 receptor.[7][10]

Experimental Workflow: Assessing CB1 Receptor Antagonism

Step 1: Receptor Binding Affinity - Radioligand Displacement Assay

-

Principle: To determine the affinity of the test compound for the CB1 receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

-

Protocol:

-

Prepare cell membrane homogenates from cells overexpressing the human CB1 receptor (e.g., CHO-hCB1 cells).

-

Incubate the membranes with a fixed concentration of a radiolabeled CB1 agonist or antagonist (e.g., [³H]CP-55,940).

-

Add the piperazine carboxamide test compound across a range of concentrations.

-

After incubation to reach equilibrium, separate the membrane-bound radioactivity from the unbound ligand by rapid filtration.

-

Measure the bound radioactivity using liquid scintillation counting.

-

Calculate the Ki (inhibitory constant) value from the IC50 value (concentration of test compound that displaces 50% of the radioligand).

-

-

Rationale: This is the gold standard for determining binding affinity. It directly measures the physical interaction between the compound and the receptor, providing a precise Ki value for potency comparison.

Step 2: Functional Activity - cAMP Accumulation Assay

-

Principle: The CB1 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of a test compound to block this agonist-induced decrease.

-

Protocol:

-

Use a cell line expressing the CB1 receptor (e.g., AtT20-hCB1).

-

Pre-treat the cells with the piperazine carboxamide antagonist at various concentrations.

-

Stimulate the cells with a known CB1 agonist (e.g., WIN 55,212-2) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate basal cAMP production).

-

After incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

-

An effective antagonist will reverse the agonist-induced drop in cAMP levels in a dose-dependent manner.

-

-

Rationale: This assay confirms the functional consequence of receptor binding. It distinguishes between a neutral antagonist (which only blocks the agonist) and an inverse agonist (which would increase cAMP levels above the agonist-treated baseline).

Data Presentation: CB1 Receptor Binding Affinity

| Compound ID | Scaffold Type | CB1 Ki (nM)[8] | CB2 Ki (nM)[8] | Selectivity (CB2/CB1) |

| 1 (Otenabant) | Purine | 0.8 | >10,000 | >12,500 |

| 65 | Piperazine-Urea | 4.0 | >10,000 | >2,500 |

| Rimonabant | Pyrazole Carboxamide | 2.0 | >1,000 | >500 |

Antipsychotic Activity via Dopamine and Serotonin Receptors

The piperazine scaffold is a core component of many atypical antipsychotic drugs.[2][11] Piperazine carboxamide derivatives have been developed as novel antipsychotics with the aim of achieving a broader spectrum of activity and fewer side effects than conventional agents.[12] The primary mechanism involves the modulation of dopaminergic and serotonergic pathways, which are central to the pathophysiology of schizophrenia.[11][13]

Causality of Mechanism: Atypical antipsychotic activity is often achieved through a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism.[12][14] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia (e.g., hallucinations).[13] Concurrently, blocking 5-HT2A receptors can mitigate some of the motor side effects (extrapyramidal symptoms) associated with D2 blockade and may also contribute to efficacy against negative symptoms. For example, the derivative FG5803 was found to potently and selectively bind to 5-HT2A receptors (Ki = 13 nM) while showing only weak postsynaptic D2 blockade, a profile that suggests a lower risk of motor side effects.[12]

Visualization: Antipsychotic Drug Target Pathways

Caption: Atypical antipsychotics often block both D2 and 5-HT2A receptors to manage symptoms and reduce side effects.

Part 2: Anticancer Mechanisms

Beyond the CNS, piperazine carboxamide derivatives have emerged as promising scaffolds for the development of novel anticancer agents.[15][16] Their cytotoxic effects are often mediated through the induction of programmed cell death, or apoptosis.

Induction of Intrinsic Apoptosis

Several studies have shown that piperazine carboxamides can induce apoptosis in various cancer cell lines, including glioblastoma and cervical cancer.[17] The primary mechanism identified is the activation of the intrinsic or mitochondrial pathway of apoptosis.[17]

Causality of Mechanism: This pathway is initiated by intracellular stress signals, which converge on the mitochondria. Pro-apoptotic proteins like Bax are upregulated.[17] Activated Bax disrupts the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase, caspase-9. Caspase-9, in turn, activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[17] The piperazine carboxamide compound CB01 was shown to upregulate Bax and cleaved caspase-3 and increase the activity of caspase-9 and -3, but not the extrinsic pathway initiator caspase-8, confirming its action through the mitochondrial pathway.[17]

Experimental Workflow: Investigating Pro-Apoptotic Activity

Step 1: Cell Viability and Cytotoxicity Screening

-

Principle: To determine the concentration at which the compound inhibits cancer cell growth or kills them.

-

Protocol:

-

Plate cancer cell lines (e.g., U87, HeLa) in 96-well plates.[17]

-

Treat the cells with a serial dilution of the piperazine carboxamide derivative for 48-72 hours.

-

Assess cell viability using an appropriate assay, such as the Sulforhodamine B (SRB) assay or MTT assay.[18]

-

Calculate the IC50 value (the concentration that causes 50% inhibition of cell growth).

-

-

Rationale: This is a crucial first step to establish the cytotoxic potency of the compound and determine the appropriate concentration range for subsequent mechanistic studies.

Step 2: Confirmation of Apoptosis - Morphological and Biochemical Assays

-

Principle: To confirm that the observed cytotoxicity is due to apoptosis rather than necrosis.

-

Protocol:

-

Nuclear Staining: Treat cells with the compound at its IC50 concentration. Stain with a DNA-binding dye like DAPI or Hoechst. Apoptotic cells will show characteristic nuclear condensation and fragmentation when viewed under a fluorescence microscope.

-

DNA Fragmentation Assay: Extract genomic DNA from treated cells and analyze it by agarose gel electrophoresis. Apoptosis induces the cleavage of DNA into a characteristic "ladder" pattern.[17]

-

Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane (binds Annexin V) but maintain membrane integrity (exclude PI).

-

-

Rationale: These assays provide visual and quantitative evidence of apoptosis, confirming the mode of cell death.

Step 3: Delineating the Apoptotic Pathway - Caspase Activity and Western Blotting

-

Principle: To identify the specific apoptotic pathway (intrinsic vs. extrinsic) being activated.

-

Protocol:

-

Caspase Activity Assays: Prepare lysates from treated cells and measure the activity of key caspases using colorimetric or fluorometric substrate assays. Specifically measure caspase-3 (executioner), caspase-9 (intrinsic initiator), and caspase-8 (extrinsic initiator). A significant increase in caspase-9 and -3 activity without a corresponding increase in caspase-8 points to the intrinsic pathway.[17]

-

Western Blot Analysis: Probe lysates from treated cells with antibodies against key apoptotic proteins. Look for an increase in the pro-apoptotic protein Bax, the release of cytochrome c from the mitochondria into the cytosol (requires subcellular fractionation), and the appearance of cleaved (active) forms of caspase-9 and caspase-3.[17]

-

-

Rationale: This step provides definitive molecular evidence for the specific signaling cascade being triggered by the compound, solidifying the mechanism of action.

Visualization: Intrinsic Apoptosis Pathway

Caption: Piperazine carboxamides like CB01 can trigger the mitochondrial pathway of apoptosis in cancer cells.

Conclusion

The piperazine carboxamide scaffold represents a remarkable example of chemical versatility, giving rise to compounds with profoundly different mechanisms of action. By targeting enzymes like FAAH, GPCRs like CB1, D2, and 5-HT2A, and critical cell death pathways, these derivatives hold therapeutic promise for a wide spectrum of human diseases. The ability to systematically modify the core structure allows for the fine-tuning of pharmacological properties, enabling the development of highly potent and selective agents. The experimental workflows detailed in this guide provide a robust framework for researchers to elucidate the precise mechanisms of novel derivatives, a critical step in translating these promising chemical entities into next-generation therapeutics.

References

-

Title: In the Search for a Novel Class of Antipsychotic Drugs: Preclinical Pharmacology of FG5803, a 1-piperazinecarboxamide Derivative - PubMed Source: PubMed URL: [Link]

-

Title: Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: 3D-QSAR on a Series of Pyrimidinyl-Piperazine-Carboxamides Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool to Obtain Novel Endocannabinoid Enhancers Source: Preprints.org URL: [Link]

-

Title: Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K Source: MDPI URL: [Link]

-

Title: Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing Source: MDPI URL: [Link]

-

Title: Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed Source: PubMed URL: [Link]

-

Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Wiley Online Library URL: [Link]

-

Title: Design, Synthesis and Biological Evaluation of Piperazine Analogues as CB1 Cannabinoid Receptor Ligands - PubMed Source: PubMed URL: [Link]

-

Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Chemistry-Europe URL: [Link]

-

Title: Full article: Benzylamides and piperazinoarylamides of ibuprofen as fatty acid amide hydrolase inhibitors Source: Taylor & Francis Online URL: [Link]

-

Title: Structure Activity of CB1 Cannabinoid Receptor Antagonists Source: IntechOpen URL: [Link]

-

Title: Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway - PubMed Source: PubMed URL: [Link]

-

Title: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology Source: Neuroquantology URL: [Link]

-

Title: Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists - PubMed Source: PubMed URL: [Link]

-

Title: First Generation Antipsychotics: Pharmacokinetics, Pharmacodynamics, Therapeutic Effects and Side Effects: A Review | Open Access Journals Source: Longdom Publishing URL: [Link]

-

Title: Effect of a novel piperazine compound on cancer cells Source: SpringerLink URL: [Link]

-

Title: (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed Source: PubMed URL: [Link]

-

Title: Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity Source: ACS Publications URL: [Link]

-

Title: Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed Source: PubMed URL: [Link]

-

Title: Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed Source: PubMed URL: [Link]

-

Title: Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall Source: Pediatric Oncall URL: [Link]

-

Title: (PDF) Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives Source: ResearchGate URL: [Link]

-

Title: Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF Source: ResearchGate URL: [Link]

-

Title: Fused and Substituted Piperazines as Anticancer Agents: A Review - Singh - 2025 - DOI Source: Wiley Online Library URL: [Link]

-

Title: What is the mechanism of Piperazine? Source: Patsnap Synapse URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3D-QSAR on a Series of Pyrimidinyl-Piperazine-Carboxamides Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool to Obtain Novel Endocannabinoid Enhancers[v1] | Preprints.org [preprints.org]

- 4. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, synthesis and biological evaluation of piperazine analogues as CB1 cannabinoid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jbclinpharm.org [jbclinpharm.org]

- 11. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In the search for a novel class of antipsychotic drugs: preclinical pharmacology of FG5803, a 1-piperazinecarboxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rroij.com [rroij.com]

- 14. researchgate.net [researchgate.net]

- 15. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 17. d-nb.info [d-nb.info]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on N-Isopropylpiperazine-1-carboxamide as a CCR2 Antagonist

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the CCR2-CCL2 Axis in Inflammatory and Fibrotic Diseases

The C-C chemokine receptor type 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), form a critical signaling axis in the orchestration of immune responses.[1][2] This pathway is a pivotal mediator in the recruitment of monocytes and macrophages from the bone marrow to sites of inflammation and tissue injury.[1][2] The pathological recruitment of these immune cells is a hallmark of a wide array of chronic inflammatory and fibrotic diseases, making the CCR2-CCL2 axis a highly attractive target for therapeutic intervention.[1][2]

The dysregulation of CCR2 signaling has been implicated in the pathogenesis of numerous diseases, including:

-

Autoimmune Diseases: such as rheumatoid arthritis and multiple sclerosis, where the influx of inflammatory monocytes contributes to tissue damage.

-

Metabolic Disorders: including type 2 diabetes and non-alcoholic steatohepatitis (NASH), where macrophage-driven inflammation in adipose tissue and the liver plays a key role.

-

Cardiovascular Diseases: like atherosclerosis, where monocyte recruitment into the arterial wall is a critical step in plaque formation.[3]

-

Fibrotic Diseases: affecting organs such as the kidneys, lungs, and liver, where CCR2-positive cells contribute to the fibrotic process.

-

Oncology: where tumor-associated macrophages (TAMs), which express CCR2, can promote tumor growth and metastasis.[2]

Given the central role of the CCR2-CCL2 axis in these pathologies, the development of small molecule antagonists that can effectively block this signaling pathway holds significant therapeutic promise. This guide focuses on N-Isopropylpiperazine-1-carboxamide, a piperazine derivative with potential as a CCR2 antagonist. Piperazine-containing compounds are a well-established class in medicinal chemistry, known for their favorable pharmacokinetic properties.[4]

N-Isopropylpiperazine-1-carboxamide: A Potential CCR2 Antagonist

N-Isopropylpiperazine-1-carboxamide is a small molecule belonging to the piperazine carboxamide class of compounds. While extensive biological data on this specific molecule as a CCR2 antagonist is not widely published in peer-reviewed literature, its structural motifs are present in more complex and potent CCR2 antagonists.[5][6] This guide will, therefore, serve as a comprehensive framework for the evaluation of N-Isopropylpiperazine-1-carboxamide as a potential CCR2 antagonist, providing the necessary theoretical background and detailed experimental protocols.

Chemical Properties

| Property | Value | Source |

| CAS Number | 205116-57-0 | [7][8] |

| Molecular Formula | C₈H₁₇N₃O | [8] |

| Molecular Weight | 171.24 g/mol | [8] |

| Appearance | White to Yellow Solid | [7] |

| SMILES | CC(C)NC(=O)N1CCNCC1 | [8] |

| Purity | ≥98% | [8] |

Note: The hydrochloride salt of this compound is also commercially available (CAS: 1258651-80-7).[9]

Synthesis

The synthesis of N-Isopropylpiperazine-1-carboxamide can be achieved through standard organic chemistry reactions. A common synthetic route involves the reaction of 1-isopropylpiperazine with a suitable source of the carboxamide group. 1-Isopropylpiperazine is a commercially available starting material.[3][10] The synthesis of related piperazine-1-carboxamidine derivatives has been described in the literature, providing a basis for potential synthetic strategies.[11]

Mechanism of Action: Antagonism of the CCR2 Signaling Pathway

As a G-protein coupled receptor (GPCR), CCR2 initiates a cascade of intracellular signaling events upon binding to its ligand, CCL2.[12] This leads to cellular responses such as chemotaxis, proliferation, and cytokine production. N-Isopropylpiperazine-1-carboxamide, as a putative CCR2 antagonist, is hypothesized to bind to the receptor and block the binding of CCL2, thereby inhibiting these downstream signaling pathways.

Figure 1: Hypothesized mechanism of action of N-Isopropylpiperazine-1-carboxamide as a CCR2 antagonist.

In Vitro Characterization of N-Isopropylpiperazine-1-carboxamide

A series of in vitro assays are essential to determine the potency and selectivity of N-Isopropylpiperazine-1-carboxamide as a CCR2 antagonist.

Radioligand Binding Assay

This assay directly measures the ability of the compound to displace a radiolabeled ligand from the CCR2 receptor, allowing for the determination of its binding affinity (Ki).

Protocol:

-

Membrane Preparation:

-

Culture a cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.[13]

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well filter plate, add the following to each well:

-

Total Binding: Assay buffer, a fixed concentration of radiolabeled CCL2 (e.g., [¹²⁵I]-CCL2), and the CCR2 membrane preparation.[12]

-

Non-specific Binding: A high concentration of unlabeled CCL2, radiolabeled CCL2, and the CCR2 membrane preparation.[12]

-

Compound Competition: Serial dilutions of N-Isopropylpiperazine-1-carboxamide, radiolabeled CCL2, and the CCR2 membrane preparation.

-

-

-

Incubation:

-

Filtration and Washing:

-

Transfer the contents of the plate to a filter mat using a cell harvester.

-

Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.[12]

-

-

Radioactivity Measurement:

-

Dry the filters and measure the retained radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for the CCR2 radioligand binding assay.

Chemotaxis Assay

This functional assay assesses the ability of N-Isopropylpiperazine-1-carboxamide to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Protocol:

-

Cell Preparation:

-

Compound Pre-incubation:

-

Pre-incubate the cell suspension with various concentrations of N-Isopropylpiperazine-1-carboxamide or vehicle control (e.g., DMSO) for 30 minutes at 37°C.[17]

-

-

Assay Setup (using a Boyden chamber or similar transwell system):

-

Add serum-free medium containing a chemoattractant concentration of CCL2 (e.g., 10-100 ng/mL) to the lower wells of the chemotaxis chamber.[17]

-

Place the transwell inserts (with a pore size of 5 or 8 µm) into the lower wells.

-

Add the pre-incubated cell suspension to the upper chamber of the inserts.

-

Include negative controls (no CCL2) and positive controls (CCL2 without the compound).

-

-

Incubation:

-

Incubate the chamber at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.[17]

-

-

Quantification of Migrated Cells:

-

After incubation, remove the inserts.

-

Carefully wipe the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified by eluting the stain and measuring the absorbance, or by using fluorescently labeled cells and a plate reader.[15][17]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each compound concentration compared to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Figure 3: Workflow for the in vitro monocyte chemotaxis assay.

Calcium Mobilization Assay

This functional assay measures the ability of the compound to block the transient increase in intracellular calcium concentration that occurs upon CCL2 binding to CCR2.

Protocol:

-

Cell Preparation:

-

Use a CCR2-expressing cell line (e.g., THP-1 or a recombinant cell line).

-

Seed the cells into a black, clear-bottom 96-well plate and allow them to adhere overnight if necessary.[18]

-

-

Dye Loading:

-

Compound Incubation:

-

Add serial dilutions of N-Isopropylpiperazine-1-carboxamide or vehicle control to the wells and incubate for a short period (e.g., 15-30 minutes).[18]

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader with automated liquid handling capabilities (e.g., a FLIPR or FlexStation).[19][20]

-

Establish a baseline fluorescence reading.

-

The instrument will then automatically add a solution of CCL2 to all wells to stimulate the cells.

-

Continue to record the fluorescence signal to capture the peak calcium response.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

-

Calculate the percentage of inhibition of the CCL2-induced calcium flux for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Figure 4: Workflow for the calcium mobilization assay.

In Vivo Evaluation of N-Isopropylpiperazine-1-carboxamide

Following in vitro characterization, the efficacy of N-Isopropylpiperazine-1-carboxamide should be evaluated in relevant animal models of CCR2-mediated diseases.

Pharmacokinetic Studies

Before efficacy studies, it is crucial to determine the pharmacokinetic (PK) profile of the compound to establish an appropriate dosing regimen.

Protocol:

-

Animal Model: Use a suitable animal model, such as mice or rats.

-

Compound Administration: Administer N-Isopropylpiperazine-1-carboxamide via the intended clinical route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Collect blood samples at various time points after administration.

-

Plasma Concentration Analysis: Extract the compound from the plasma and quantify its concentration using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: Calculate key PK parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the concentration-time curve (AUC)

-

Half-life (t₁/₂)

-

Oral bioavailability

-

In Vivo Efficacy in a Model of Acute Inflammation

A common model to assess the in vivo activity of CCR2 antagonists is thioglycollate-induced peritonitis, which measures the recruitment of monocytes to the peritoneal cavity.

Protocol:

-

Animal Model: Use mice (e.g., C57BL/6).

-

Compound Administration: Administer N-Isopropylpiperazine-1-carboxamide or vehicle control at a predetermined dose and time before inducing inflammation.[17]

-

Induction of Peritonitis: Inject sterile thioglycollate broth intraperitoneally to induce monocyte recruitment.[17]

-

Cell Harvest: At a specific time point after thioglycollate injection (e.g., 24 or 72 hours), euthanize the mice and perform a peritoneal lavage to collect the inflammatory cells.[17]

-

Cell Analysis:

-

Count the total number of cells in the peritoneal lavage fluid.

-

Use flow cytometry to specifically quantify the number of recruited monocytes/macrophages (e.g., by staining for markers such as CD11b and Ly6C).

-

-

Data Analysis:

-

Compare the number of recruited monocytes/macrophages in the compound-treated group to the vehicle-treated group to determine the in vivo efficacy.

-

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the in-depth evaluation of N-Isopropylpiperazine-1-carboxamide as a potential CCR2 antagonist. The detailed protocols for in vitro and in vivo studies are designed to enable researchers to thoroughly characterize the compound's binding affinity, functional activity, and in vivo efficacy. While the clinical development of CCR2 antagonists has faced challenges, the therapeutic potential of targeting this pathway remains high for a multitude of inflammatory and fibrotic diseases.[21] Further investigation into the structure-activity relationship of piperazine-based CCR2 antagonists, along with a deeper understanding of the complexities of the chemokine system, will be crucial for the successful development of novel therapeutics in this class.

References

-

ChemoCentryx. (2011, June 27). ChemoCentryx Reports Novel CCR2 Antagonist Significantly Improves Kidney Function and Hyperglycemia in Models of Type 2 Diabetes. PR Newswire. Retrieved from [Link]

- Weber, C., & Koenen, R. R. (2014). CCR1 and CCR2 Antagonists. Inflammation and Angiogenesis in Chronic Diseases, 115-135.

- Kalinowska, A., & Losy, J. (2008). Investigational C-C chemokine receptor 2 antagonists for the treatment of autoimmune diseases.

-

ResearchGate. (n.d.). CCR2 antagonists used in completed human trials, with the drug and.... Retrieved from [Link]

-

Creative Biolabs. (n.d.). Next-IO™ Anti-CCL2/CCR2 Axis Targeted Therapeutic Antibody Program. Retrieved from [Link]

- Luster, A. D., & Alon, R. (2017). Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo. Journal of Visualized Experiments, (128), 56234.

- Carter, P. H. (2013). CCR2 antagonists for the treatment of neuropathic pain. RSC Medicinal Chemistry, 4(9), 894-907.

- Li, Y., Li, H., & Li, Z. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 4(20), e1261.

- Cumming, J. G., Bower, J. F., Waterson, D., Faull, A., Poyser, P. J., Turner, P., ... & Wood, C. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. Bioorganic & Medicinal Chemistry Letters, 22(12), 4075-4079.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

- de Goede, K. M., van Veldhoven, J. P. D., de Vries, H., Brussee, J., IJzerman, A. P., & Heitman, L. H. (2021). Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. Journal of Medicinal Chemistry, 64(5), 2585-2597.

-

de Goede, K. M., van Veldhoven, J. P. D., de Vries, H., Brussee, J., IJzerman, A. P., & Heitman, L. H. (2021). Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. ACS Publications. Retrieved from [Link]

- El-Saka, M. H., & Abdel-Tawab, A. M. (2016). Analgesic effects evoked by a CCR2 antagonist or an anti-CCL2 antibody in inflamed mice. European Journal of Pharmacology, 781, 1-8.

- Wang, Y., Zhang, Y., & Zhang, L. (2012). A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. Journal of Receptors and Signal Transduction, 32(4), 213-220.

-

Nicolas, J. M., et al. (2007). Small molecule CCR2 antagonists. ResearchGate. Retrieved from [Link]

- ChemoCentryx. (2013). Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes. Metabolism, 62(11), 1613-1622.

- Lee, Y., Ryu, J. W., Chang, H., Sohn, J. Y., Lee, K. W., Woo, C. W., ... & Lee, J. S. (2010). In vivo MR evaluation of the effect of the CCR2 antagonist on macrophage migration. Magnetic Resonance in Medicine, 64(1), 171-178.

- Unknown. (n.d.). Protocol of chemotaxis assay of THP1.

-

Cumming, J. G., Bower, J. F., Waterson, D., Faull, A., Poyser, P. J., Turner, P., ... & Wood, C. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. ResearchGate. Retrieved from [Link]

- Lin, K. L., & Luster, A. D. (2014). CCR2 Antagonist Prophylaxis Reduces Pulmonary Immune Pathology and Markedly Improves Survival during Influenza Infection. The Journal of Immunology, 192(4), 1747-1755.

- Galanopoulou, A. S., & Akman, O. (2023). Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus. Proceedings of the National Academy of Sciences, 120(15), e2218526120.

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

-

Sartorius. (2022). Differentiated THP-1 Incucyte® Chemotaxis Migration Protocol. Retrieved from [Link]

- Li, X., Zhao, J., & Wang, Y. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. Bioorganic & Medicinal Chemistry Letters, 19(20), 5899-5902.

- Lynch, K. R. (2010). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 666, 129-141.

- Unknown. (n.d.). 1-Isopropylpiperazine: Key Properties and Synthesis Applications. Retrieved from a website with no identifiable author or publisher.

- Unknown. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 20(8), 3501-3507.

- Pal, D., & Das, J. K. (2021). Piperazine-based CCR5 Antagonists as HIV-1 Inhibitors. III: Synthesis, Antiviral and Pharmacokinetic Profiles of Symmetrical Heteroaryl Carboxamides. Bioorganic & Medicinal Chemistry Letters, 13(3), 567-571.

- Unknown. (n.d.). CALCIUM FLUX PROTOCOL.

- Salphati, L., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-339.

- Li, J., et al. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. European Journal of Medicinal Chemistry, 208, 112815.

- Miao, Z., et al. (2012). Excretion, Metabolism, and Pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a Selective Cannabinoid Receptor Antagonist, in Healthy Male Volunteers. Drug Metabolism and Disposition, 40(3), 563-573.

-

Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Retrieved from [Link]

Sources

- 1. CCR1 and CCR2 Antagonists: Ingenta Connect [ingentaconnect.com]

- 2. Next-IO™ Anti-CCL2/CCR2 Axis Targeted Therapeutic Antibody Program - Creative Biolabs [creative-biolabs.com]

- 3. nbinno.com [nbinno.com]

- 4. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. III: synthesis, antiviral and pharmacokinetic profiles of symmetrical heteroaryl carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-ISOPROPYLPIPERAZINE-1-CARBOXAMIDE HCL | 205116-57-0 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. chemscene.com [chemscene.com]

- 10. CAS 4318-42-7: Isopropylpiperazine | CymitQuimica [cymitquimica.com]

- 11. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. static.igem.org [static.igem.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 21. Investigational C-C chemokine receptor 2 antagonists for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Optimization of N-Isopropylpiperazine-1-carboxamide Derivatives as CCR2 Antagonists

Executive Summary